molecular formula C19H21ClN2O3S B8254097 Pioglitazone hydrochloride, (S)- CAS No. 1207681-48-8

Pioglitazone hydrochloride, (S)-

Cat. No. B8254097
CAS RN: 1207681-48-8
M. Wt: 392.9 g/mol
InChI Key: GHUUBYQTCDQWRA-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pioglitazone hydrochloride, (S)- is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pioglitazone hydrochloride, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pioglitazone hydrochloride, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods Development

  • Stability-Indicating Densitometric RP-TLC Method : A method for analyzing pioglitazone hydrochloride in bulk material and pharmaceutical formulations was developed. This method is sensitive and accurate, enabling the separation of the drug from its degradation products (Shirkhedkar & Surana, 2009).

  • Spectrofluorometric Method : A rapid, accurate, and cost-effective spectrofluorometric method was developed for the analysis of pioglitazone hydrochloride in bulk and pharmaceutical dosage forms (Alyami et al., 2020).

  • Comparison of Spectrophotometric and HPLC Methods : This study compared the robustness of spectrophotometric and high-performance liquid chromatographic methods for determining pioglitazone in solid dosage forms, with HPLC showing more sensitivity and accuracy (Zahid et al., 2021).

Complexation and Formulation Studies

  • Complexation with β-Cyclodextrin : A study on the complexation of pioglitazone hydrochloride with β-cyclodextrin using NMR spectroscopy revealed the formation of stable inclusion complexes, indicating potential for enhanced drug delivery (Ali & Upadhyay, 2008).

  • Nanostructured Hybrid Material for Skin Ulcer Treatment : Pioglitazone was encapsulated in nanoparticles and used in a wound-dressing material for skin ulcers, showing potential for controlled drug release and high safety (Rojewska et al., 2020).

  • Development of Site-Specific Drug Delivery Systems : Research focused on designing colon-targeted delivery systems for pioglitazone hydrochloride, aiming to improve its therapeutic efficacy in managing colorectal cancer (Sinha & Sethi, 2015).

Instrumental Analytical Perspectives

  • Raman Spectroscopy and HPLC Analysis : Raman spectroscopy provided a non-destructive characterization of pioglitazone hydrochloride, while HPLC offered a precise and sensitive method for its quantification in human plasma (Vértiz-Beltrán et al., 2014).

  • Asynchronous-Alternating Merging-Zone Flow-Injection Method : An innovative method was developed for determining pioglitazone content in medicines using gold nanoparticles, offering rapid, accurate, and cost-effective analysis (Zhang et al., 2018).

Other Applications

  • Gastroretentive Mucoadhesive Micro Particulate System : This study developed a micro-particulate system for sustained delivery of pioglitazone hydrochloride, showing potential for enhanced dose efficiency and patient compliance (Prabhudesai & Gude, 2013).

  • Enhanced Solubility and Bioavailability in Nanosuspension : A nanosuspension of pioglitazone was prepared to improve its solubility and bioavailability, indicating better pharmacokinetics compared to traditional formulations (Narayan et al., 2016).

  • Transdermal Patches for Sustained Delivery : The development of transdermal patches for pioglitazone hydrochloride aimed to overcome issues like short half-life and extensive metabolism, suggesting a novel drug delivery approach (Francis, 2016).

properties

IUPAC Name

(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H/t17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUBYQTCDQWRA-LMOVPXPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207681-48-8
Record name Pioglitazone hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207681488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIOGLITAZONE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TRJ196V9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone hydrochloride, (S)-
Reactant of Route 2
Pioglitazone hydrochloride, (S)-
Reactant of Route 3
Reactant of Route 3
Pioglitazone hydrochloride, (S)-
Reactant of Route 4
Pioglitazone hydrochloride, (S)-
Reactant of Route 5
Reactant of Route 5
Pioglitazone hydrochloride, (S)-
Reactant of Route 6
Pioglitazone hydrochloride, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.